molecular formula C10H10F3NO3 B11774830 Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate

Cat. No.: B11774830
M. Wt: 249.19 g/mol
InChI Key: VHOLKMCVICZCOF-UHFFFAOYSA-N
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Description

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridin-2-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((6-methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological properties. The presence of both a trifluoromethyl group and a pyridine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

methyl 2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetate

InChI

InChI=1S/C10H10F3NO3/c1-6-3-7(10(11,12)13)4-8(14-6)17-5-9(15)16-2/h3-4H,5H2,1-2H3

InChI Key

VHOLKMCVICZCOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OCC(=O)OC)C(F)(F)F

Origin of Product

United States

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